molecular formula C20H20N2O5S B12149697 Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate

Cat. No.: B12149697
M. Wt: 400.4 g/mol
InChI Key: XEPIHIQBHGZITD-UHFFFAOYSA-N
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Description

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a thienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-ol with diethyl 5-bromo-1,3-benzenedicarboxylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The thienopyrimidine moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetylamino-3-methyl-2,4-thiophenedicarboxylate
  • 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine

Uniqueness

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate is unique due to its specific structural features, such as the thienopyrimidine moiety and the diethyl ester groups.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

diethyl 5-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C20H20N2O5S/c1-5-25-19(23)13-7-14(20(24)26-6-2)9-15(8-13)27-17-16-11(3)12(4)28-18(16)22-10-21-17/h7-10H,5-6H2,1-4H3

InChI Key

XEPIHIQBHGZITD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC2=C3C(=C(SC3=NC=N2)C)C)C(=O)OCC

Origin of Product

United States

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